![molecular formula C22H20N4O6S2 B2924187 N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide CAS No. 393838-36-3](/img/structure/B2924187.png)

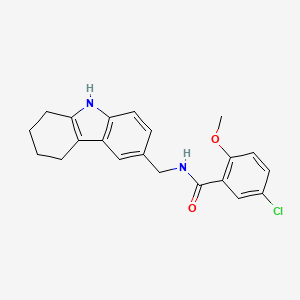

N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

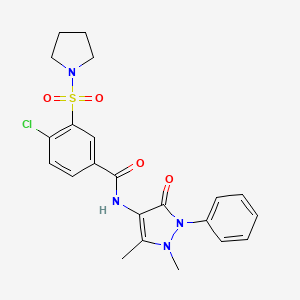

N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N4O6S2 and its molecular weight is 500.54. The purity is usually 95%.

BenchChem offers high-quality N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been studied for their pharmacological properties, including anticancer activities . The nitro group and the sulfonamide moiety present in the compound can be crucial for the biological activity. Researchers can explore the use of this compound in the development of new anticancer drugs, particularly focusing on its ability to interact with cancer cell lines and inhibit tumor growth.

Organic Electronics: Semiconductors

The thiophene ring is a key component in the advancement of organic semiconductors . The compound , with its extended conjugated system and electron-withdrawing groups, could be investigated for its semiconductor properties, potentially contributing to the development of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Material Science: Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The specific structure of this compound might offer new pathways for the development of corrosion-resistant materials, especially in harsh chemical environments.

Pharmaceutical Development: Anti-inflammatory Drugs

Thiophene-based analogs exhibit anti-inflammatory properties . The compound’s molecular framework could be modified to enhance its potency and selectivity as an anti-inflammatory agent, potentially leading to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).

Enzyme Inhibition: Kinase Inhibitors

Compounds containing thiophene nuclei have shown effectiveness as kinase inhibitors . This compound could be synthesized and tested for its ability to inhibit specific kinases, which is a promising approach in the treatment of various diseases, including cancer and inflammatory disorders.

Antimicrobial Research: Antibacterial and Antifungal Agents

The presence of the nitro group and the sulfonamide linkage in thiophene derivatives is associated with antimicrobial activities . This compound could be explored for its potential use as an antibacterial or antifungal agent, contributing to the fight against resistant strains of microbes.

Neuropharmacology: Voltage-gated Sodium Channel Blockers

Thiophene derivatives have been used as voltage-gated sodium channel blockers . This compound’s unique structure could be valuable in the research of new anesthetics or treatments for neurological conditions that involve sodium channel dysfunctions.

Anti-atherosclerotic Research

Thiophene compounds have been associated with anti-atherosclerotic properties . The compound could be investigated for its potential to prevent or treat atherosclerosis, a major cardiovascular disease, by studying its effects on lipid accumulation and arterial plaque formation.

Propriétés

IUPAC Name |

4-[[(5-nitro-1-benzothiophene-2-carbonyl)amino]carbamoyl]-N,N-bis(prop-2-enyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O6S2/c1-3-11-25(12-4-2)34(31,32)18-8-5-15(6-9-18)21(27)23-24-22(28)20-14-16-13-17(26(29)30)7-10-19(16)33-20/h3-10,13-14H,1-2,11-12H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJAMSHGJSTMEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B2924105.png)

![1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione](/img/structure/B2924107.png)

![2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2924109.png)

![Ethyl 4-(2-methoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924115.png)

![(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924123.png)